molecular formula C18H17ClN2O3 B11452410 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide

Cat. No.: B11452410
M. Wt: 344.8 g/mol
InChI Key: URZFRWNOOVXYGE-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and chloroacetic acid in the presence of hydrochloric acid to form the benzoxazole ring . The resulting intermediate is then reacted with 4-hydroxy-5-methylphenyl-2-methylpropanamide under controlled conditions to yield the final product.

Chemical Reactions Analysis

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death . In cancer cells, it interferes with cellular signaling pathways, inducing apoptosis and inhibiting cell proliferation .

Comparison with Similar Compounds

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities. Similar compounds include:

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2-methylpropanamide

InChI

InChI=1S/C18H17ClN2O3/c1-9(2)17(23)20-12-6-10(3)16(22)13(8-12)18-21-14-7-11(19)4-5-15(14)24-18/h4-9,22H,1-3H3,(H,20,23)

InChI Key

URZFRWNOOVXYGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C(C)C

Origin of Product

United States

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